2,5-DIMETHANESULFONYLBENZONITRILE
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Overview
Description
2,5-Dimethanesulfonylbenzonitrile is an organic compound with the molecular formula C9H9NO4S2. It is characterized by the presence of two methanesulfonyl groups attached to a benzonitrile core. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethanesulfonylbenzonitrile typically involves the sulfonation of benzonitrile derivatives. One common method includes the reaction of 2,5-dichlorobenzonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethanesulfonylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions:
Substitution: Methanesulfonyl chloride, triethylamine.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Substitution: Various substituted benzonitriles.
Reduction: 2,5-Dimethanesulfonylbenzylamine.
Oxidation: 2,5-Dimethanesulfonylbenzenesulfone.
Scientific Research Applications
2,5-Dimethanesulfonylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethanesulfonylbenzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
- 2,5-Dichlorobenzonitrile
- 2,5-Dimethylbenzonitrile
- 2,5-Dimethoxybenzonitrile
Comparison: 2,5-Dimethanesulfonylbenzonitrile is unique due to the presence of methanesulfonyl groups, which impart distinct chemical properties compared to other similar compounds. These groups enhance its reactivity and make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2,5-bis(methylsulfonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S2/c1-15(11,12)8-3-4-9(16(2,13)14)7(5-8)6-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIJLWCGYKGGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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